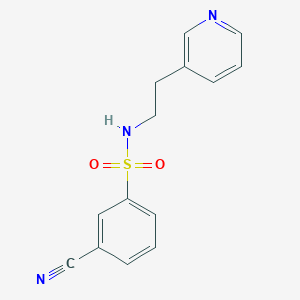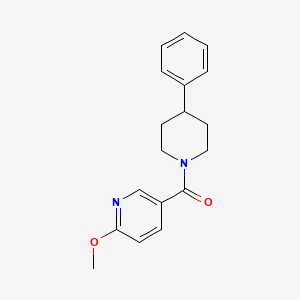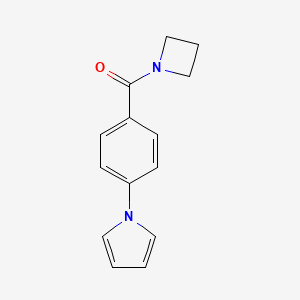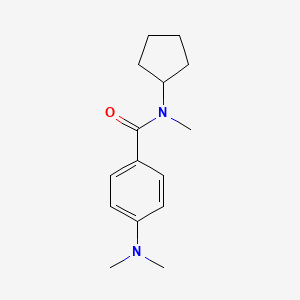
N-cyclopentyl-4-(dimethylamino)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-(dimethylamino)-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is commonly referred to as 'MDMAF' and belongs to the class of phenylacetamide derivatives. In
Mécanisme D'action
MDMAF acts by binding to the serotonin transporter and inhibiting the reuptake of serotonin. This leads to an increase in serotonin levels in the brain, which can result in a range of effects such as mood elevation, increased empathy, and decreased anxiety. The exact mechanism of action of MDMAF is still being studied, but it is believed to involve the activation of various receptor systems in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDMAF are complex and still being studied. Some of the effects that have been observed include increased heart rate, blood pressure, and body temperature, as well as changes in mood and behavior. MDMAF has also been shown to increase the release of oxytocin, a hormone that is involved in social bonding and trust.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MDMAF in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological and behavioral processes. However, there are also limitations to using MDMAF in lab experiments, such as its potential for abuse and neurotoxicity. Careful consideration must be given to the dosage and administration of MDMAF in lab experiments to ensure that the results are reliable and meaningful.
Orientations Futures
There are many potential future directions for research on MDMAF. Some of these include:
- Further studies on the mechanism of action of MDMAF and its interactions with other receptor systems in the brain.
- Development of new medications based on the structure of MDMAF for the treatment of pain, depression, and anxiety.
- Investigation of the potential neurotoxic effects of MDMAF and the development of strategies to mitigate these effects.
- Exploration of the use of MDMAF in the treatment of psychiatric disorders such as post-traumatic stress disorder and social anxiety disorder.
Conclusion:
In conclusion, MDMAF is a chemical compound that has significant potential for applications in medicinal chemistry and neuroscience. Its high affinity for the serotonin transporter and complex mechanism of action make it a useful tool for studying the role of serotonin in various physiological and behavioral processes. However, careful consideration must be given to the dosage and administration of MDMAF in lab experiments to ensure that the results are reliable and meaningful. Further research on MDMAF is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
MDMAF can be synthesized by the reaction of N-methylcyclopentylamine with 4-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the reaction is typically around 60-70%, and the purity of the product can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
MDMAF has been studied extensively for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, MDMAF has been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. In neuroscience, MDMAF has been shown to have affinity for the serotonin transporter, which plays a critical role in the regulation of mood and behavior. This makes MDMAF a potential candidate for the development of new antidepressant and anxiolytic medications.
Propriétés
IUPAC Name |
N-cyclopentyl-4-(dimethylamino)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-16(2)13-10-8-12(9-11-13)15(18)17(3)14-6-4-5-7-14/h8-11,14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIJPYOMAYZSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(dimethylamino)-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)
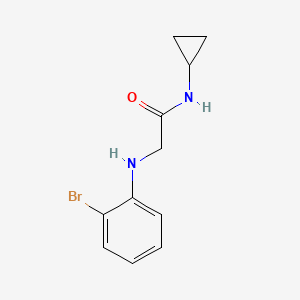
![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)

